molecular formula C14H11NO3 B1303897 Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate CAS No. 834884-66-1

Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate

Cat. No.: B1303897
CAS No.: 834884-66-1
M. Wt: 241.24 g/mol
InChI Key: LSJIESUYNCMVJT-UHFFFAOYSA-N
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Description

Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate: is an organic compound with the molecular formula C14H11NO3 It is a derivative of benzenecarboxylate, featuring a pyridine ring substituted with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromomethylbenzoate and 5-formyl-2-pyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The reaction mixture is heated to a specific temperature, usually around 100-120°C, in the presence of a suitable solvent like dimethylformamide (DMF).

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: 4-(5-carboxy-2-pyridinyl)benzenecarboxylate

    Reduction: 4-(5-hydroxymethyl-2-pyridinyl)benzenecarboxylate

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.

    Medicine: Due to its structural properties, it is explored for its potential therapeutic applications. Studies focus on its ability to interact with specific biological targets and its potential as a pharmaceutical agent.

    Industry: In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate involves its interaction with specific molecular targets. The formyl group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    Methyl 4-(2-pyridinyl)benzenecarboxylate: Lacks the formyl group, resulting in different reactivity and applications.

    Methyl 4-(5-methyl-2-pyridinyl)benzenecarboxylate: Contains a methyl group instead of a formyl group, leading to variations in chemical behavior.

    Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate:

Uniqueness: Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-(5-formylpyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-18-14(17)12-5-3-11(4-6-12)13-7-2-10(9-16)8-15-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJIESUYNCMVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377500
Record name methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-66-1
Record name methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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